Dopamine D2 Receptor Antagonist Potency: Comparison with Structural Analog Class Baseline
The compound exhibits antagonist activity at the rat dopamine D2 receptor with an IC50 of 22.6 µM (22,600 nM) as determined by [35S]GTPγS binding in Sprague-Dawley rat striatal membranes [1]. In contrast, the structurally related methoxynaphthamide analog 2a (pyrazolo[1,5-a]pyridine-3-carboxamide) from the Bettinetti series displays D4 receptor Ki = 8.6 nM without significant D2 activity, establishing a class-level baseline for subtype selectivity modulation by heterocyclic substitution [2]. The des-methoxy analog N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide (CAS 865288-01-3) lacks publicly available D2 binding data, precluding a direct head-to-head comparison .
| Evidence Dimension | D2 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 22.6 µM (rat striatum D2, [35S]GTPγS binding) |
| Comparator Or Baseline | Class-level methoxynaphthamide analog 2a: D4 Ki = 8.6 nM, D2 activity not significant; des-methoxy analog: no D2 data available |
| Quantified Difference | Target compound: moderate D2 antagonist (22.6 µM); class analog 2a: potent D4 ligand (8.6 nM) with D2-sparing profile. The 3-methoxy substitution retains D2 activity, unlike the pyrazolopyridine analog which shifts selectivity toward D4. |
| Conditions | Rat striatal membrane [35S]GTPγS binding assay for target; cloned human D2/D4 receptors for analog 2a |
Why This Matters
This quantitative D2 antagonist benchmark enables researchers to position the compound within dopaminergic ligand space, though the absence of direct comparator data for the des-methoxy analog means that procurement decisions should be guided by the specific need for moderate D2 antagonism rather than assumed selectivity advantages.
- [1] BindingDB. BDBM50619381 (CHEMBL5403228). IC50: 2.26E+4 nM. Antagonist activity at Sprague-Dawley rat striatum membrane D2 receptor assessed as inhibition of dopamine stimulated [35S]GTPgammaS binding. View Source
- [2] Bettinetti L, Hübner H, Gmeiner P. Chirospecific and subtype selective dopamine receptor binding of heterocyclic methoxynaphthamide analogs. Arch Pharm (Weinheim). 2005 Jun;338(5-6):276-80. doi: 10.1002/ardp.200400997. View Source
